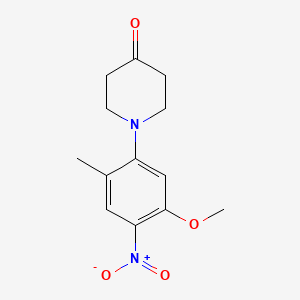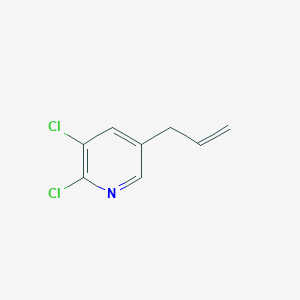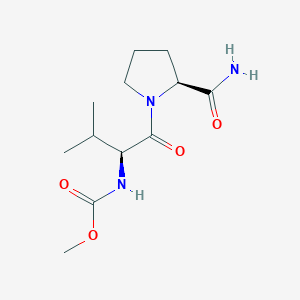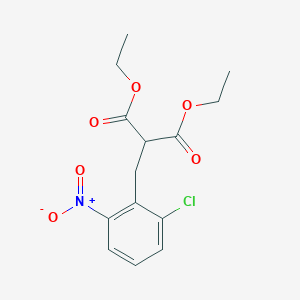![molecular formula C13H10F3NO3 B8321110 Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8321110.png)
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate cyclizing agent . The reaction conditions often include refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of eco-friendly and cost-effective catalysts, such as Amberlyst-70, can be employed to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 5-methyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
InChI Key |
YMGCYGOUCCYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

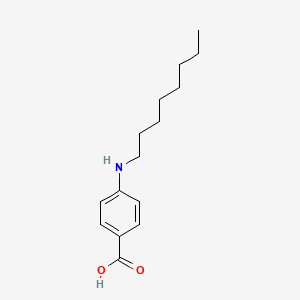
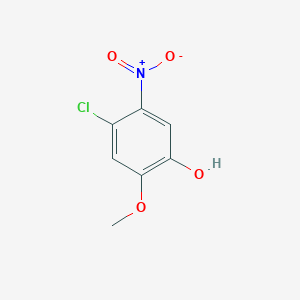
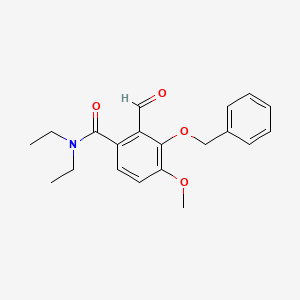
![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)
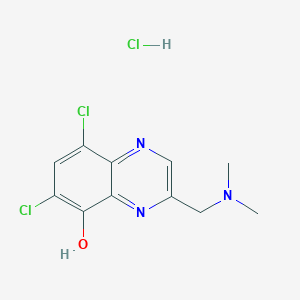
![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)
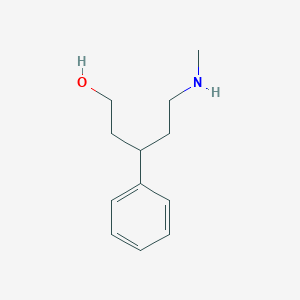
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline](/img/structure/B8321073.png)
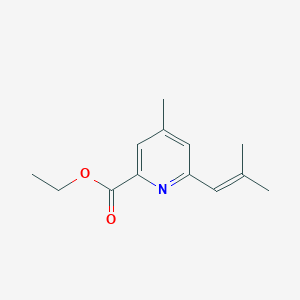
![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
